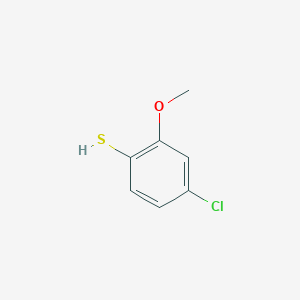

4-Chloro-2-methoxythiophenol

Description

Structure

3D Structure

Properties

CAS No. |

68350-96-9 |

|---|---|

Molecular Formula |

C7H7ClOS |

Molecular Weight |

174.65 g/mol |

IUPAC Name |

4-chloro-2-methoxybenzenethiol |

InChI |

InChI=1S/C7H7ClOS/c1-9-6-4-5(8)2-3-7(6)10/h2-4,10H,1H3 |

InChI Key |

LYNWIROPIZGVRR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methoxythiophenol

Classical Synthetic Routes and Historical Development

The traditional synthesis of substituted thiophenols like 4-Chloro-2-methoxythiophenol has historically relied on multi-step processes involving the strategic introduction of functional groups onto an aromatic core.

Precursor Identification and Derivatization Strategies

The synthesis of this compound often begins with the selection of a suitable precursor that can be chemically modified. A common strategy involves starting with a molecule that already contains some of the desired functional groups. For instance, a synthetic pathway might commence with a precursor such as 2-chloro-4-methoxyaniline (B183069) or 2-chloro-4-methoxy-1-nitrobenzene. The nitro group in the latter can be reduced to an amine, which can then be converted to a thiol group through various established methods.

Another approach is the derivatization of a thiophenol precursor. For example, 4-chlorothiophenol (B41493) can be methylated to introduce the methoxy (B1213986) group. beilstein-journals.org This process typically involves reacting the thiophenol with a methylating agent. The resulting thioether can then be further functionalized.

| Precursor | Derivatization Strategy | Target Intermediate |

| 2-Chloro-4-methoxy-1-nitrobenzene | Reduction of the nitro group | 2-Chloro-4-methoxyaniline |

| 4-Chlorothiophenol | S-methylation | 4-Chloro-1-(methylthio)benzene |

| 2-Amino-4-chlorophenol | Diazotization followed by xanthate substitution | 4-Chloro-2-hydroxythiophenol |

Halogenation and Methoxy-Group Introduction in Thiophenol Synthesis

The introduction of halogen and methoxy groups onto a thiophenol ring requires careful consideration of directing effects and reaction conditions. In the context of synthesizing this compound, these functional groups are often introduced at different stages of the synthesis.

Halogenation, specifically chlorination, can be achieved using various reagents such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). The position of chlorination is dictated by the directing effects of the substituents already present on the aromatic ring.

The introduction of a methoxy group can be accomplished through several methods. One common approach is the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. In the synthesis of related compounds, such as 4-methoxythiophenol, this has been a standard procedure. rsc.org

A study on the protonation and methylation of halogenated thiophenol derivatives provides insight into the reactivity of these compounds. kuleuven.beresearchgate.netresearchgate.net While not a direct synthetic method for the title compound, this research helps in understanding the electronic properties of the substituted ring, which is crucial for planning synthetic steps.

Modern and Green Synthesis Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods. These modern approaches are also applicable to the synthesis of this compound.

Catalytic Methods for C-S Bond Formation

The formation of the carbon-sulfur (C-S) bond is a key step in the synthesis of thiophenols and their derivatives. Modern catalytic methods have revolutionized this process, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Transition metal-catalyzed cross-coupling reactions are at the forefront of C-S bond formation. Palladium, copper, nickel, and iron catalysts have all been employed for this purpose. orgsyn.org For instance, the Buchwald-Hartwig amination, originally developed for C-N bond formation, has been adapted for C-S bond formation, allowing for the coupling of aryl halides with thiols. orgsyn.org

Copper-catalyzed methods are also widely used. CuI-nanoparticles, for example, can catalyze the synthesis of thiophenols from aryl halides. organic-chemistry.org These reactions often proceed in the absence of ligands and organic solvents, making them more environmentally friendly. organic-chemistry.org The development of odorless thiophenol surrogates, such as S-aryl isothiouronium salts prepared via nickel-catalyzed C-S cross-coupling, offers a practical alternative to using foul-smelling thiols directly. nih.gov

The following table highlights some modern catalytic methods for C-S bond formation.

| Catalyst System | Reactants | Reaction Type |

| Pd(OAc)₂/DiPPF | Aryl halides and thiols | Buchwald-Hartwig cross-coupling |

| CuI-nanoparticles | Aryl iodides and sulfur powder | Ligand-free cross-coupling |

| Ni-catalyst | (Hetero)aryl iodides and thiourea | Cross-coupling for thiophenol surrogates |

Sustainable Reagents and Solvent Systems in the Synthesis of this compound

A major focus of green chemistry is the use of sustainable reagents and solvents. In the context of synthesizing this compound, this can involve replacing hazardous chemicals with more benign alternatives. For instance, the use of molecular iodine as a catalyst for the synthesis of benzothiophenes from thiophenols and alkynes represents a metal-free and environmentally friendly approach. thieme-connect.com

The choice of solvent is also crucial. Water is an ideal green solvent, and some copper-catalyzed C-S bond formation reactions can be performed in water. organic-chemistry.org The use of recyclable ionic liquids as solvents has also been explored in the synthesis of substituted thiophenes. mdpi.com

Environmentally benign oxidants, such as hydrogen peroxide or air, are preferred over traditional stoichiometric oxidants. rsc.org Metal-free photocatalytic aerobic oxidation of thiols to disulfides is another green alternative. beilstein-journals.org

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation. scielo.br A patent describes a method for preparing substituted thiophenols using a continuous flow reactor for a key rearrangement step. patsnap.com This technology allows for reactions to be carried out at high temperatures and pressures in a controlled manner. scielo.br

The alkylation of thiols has been demonstrated in a packed-bed flow reactor using a heterogeneous base, which simplifies product purification. researchgate.net While not specifically detailing the synthesis of this compound, these examples of flow chemistry applications for related compounds suggest the potential for developing a continuous synthesis route for the title compound. organic-chemistry.orgbeilstein-journals.orgscielo.br

Regioselective Synthesis and Isomeric Control

The synthesis of this compound necessitates precise control over the introduction of substituents onto the aromatic ring to ensure the desired 1,2,4-substitution pattern. The primary challenge lies in directing the chlorination and thiolation steps to the correct positions relative to the guiding methoxy group.

Strategies for Ortho- vs. Para-Substitution Control

The synthesis of this compound is strategically initiated from guaiacol (B22219) (2-methoxyphenol), which possesses the foundational 2-methoxy substitution pattern. The key to achieving the target isomer is the regioselective chlorination at the para-position relative to the hydroxyl group.

A documented approach for this transformation involves the chlorination of guaiacol using a halogenating agent. google.com The hydroxyl group of guaiacol is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. The methoxy group is also an ortho-, para-director. When both are present, the hydroxyl group's directing effect typically dominates. To achieve para-selectivity, the reaction conditions are crucial. One effective method involves dissolving guaiacol in an organic solvent like toluene (B28343) or dichloromethane (B109758) and introducing a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). google.com For instance, reacting guaiacol with sulfuryl chloride in toluene at a controlled temperature of 20°C for several hours can yield 4-chloro-2-methoxyphenol (B107037) with high selectivity. google.com The use of sulfur-containing catalysts in conjunction with sulfuryl chloride has also been shown to significantly enhance para-selectivity in phenol (B47542) chlorinations. mdpi.comresearchgate.net

Once 4-chloro-2-methoxyphenol is obtained, the introduction of the thiol group is accomplished via the Newman-Kwart rearrangement. This multi-step sequence inherently provides isomeric control as it transforms the phenolic hydroxyl group into a thiol group at the same position. The process involves:

Formation of an O-aryl thiocarbamate by reacting the 4-chloro-2-methoxyphenol with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, in the presence of a base. organic-chemistry.org

Thermal or catalyzed rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate. wikipedia.org

Hydrolysis of the S-aryl thiocarbamate to yield the final this compound. organic-chemistry.orgthieme-connect.com

This sequence ensures that the thiol group is introduced specifically at the C-1 position, preserving the 4-chloro and 2-methoxy substitution pattern.

Mechanistic Aspects of Regioselectivity in the Synthesis of this compound

The regioselectivity of the synthesis is governed by the electronic and steric effects of the substituents on the aromatic ring during the electrophilic chlorination step, and the intramolecular nature of the subsequent Newman-Kwart rearrangement.

Chlorination of Guaiacol: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating and ortho-, para-directing. The hydroxyl group is a stronger activator than the methoxy group. In the electrophilic chlorination of guaiacol, the electrophile (e.g., Cl⁺ generated from the chlorinating agent) will preferentially attack the positions most activated by these groups. The positions ortho and para to the hydroxyl group (C4 and C6) are highly activated. The position para to the methoxy group (C5) is also activated. However, the para-position to the hydroxyl group (C4) is sterically more accessible than the ortho-position (C6), which is flanked by the methoxy group. This steric hindrance at the C6 position, combined with the strong para-directing influence of the hydroxyl group, leads to a high preference for chlorination at the C4 position. The reaction mechanism involves the generation of a chloronium ion (Cl⁺) which attacks the electron-rich guaiacol ring, leading to a resonance-stabilized carbocation intermediate (the sigma complex), which then loses a proton to restore aromaticity.

Newman-Kwart Rearrangement: The Newman-Kwart rearrangement is an intramolecular process, meaning the aryl group migrates from the oxygen to the sulfur atom within the same molecule. wikipedia.org The accepted mechanism proceeds through a concerted, four-membered cyclic transition state. organic-chemistry.orgwikipedia.org This intramolecular nature is key to its isomeric control, as the thiol functionality is introduced at the exact position of the original hydroxyl group. The driving force for this rearrangement is the thermodynamic favorability of forming a C=O double bond, which is significantly stronger than a C=S double bond. organic-chemistry.org Electron-withdrawing groups on the aromatic ring, such as the chloro group in the 4-position of the intermediate, accelerate the rearrangement by lowering the electron density of the aromatic ring, making it more susceptible to the intramolecular nucleophilic attack by the sulfur atom. organic-chemistry.org

Optimization and Scalability in Laboratory Synthesis

The optimization and scalability of the synthesis of this compound hinge on improving the efficiency of each step, from the initial chlorination to the final hydrolysis.

Chlorination of Guaiacol: A patented method reports a yield of 90% for the synthesis of 4-chloro-2-methoxyphenol by reacting guaiacol with sulfuryl chloride in toluene at 20°C for 6 hours. google.com Another variation using thionyl chloride in dichloromethane at 25°C for 7 hours achieved a 91% yield. google.com These conditions represent a highly optimized and scalable process for the synthesis of the key precursor.

| Chlorination Parameter | Condition 1 google.com | Condition 2 google.com |

| Starting Material | Guaiacol | Guaiacol |

| Chlorinating Agent | Sulfuryl chloride | Thionyl chloride |

| Solvent | Toluene | Dichloromethane |

| Temperature | 20°C | 25°C |

| Reaction Time | 6 hours | 7 hours |

| Yield | 90% | 91% |

Newman-Kwart Rearrangement: The traditional Newman-Kwart rearrangement requires high temperatures (200-300 °C), which can be challenging for scalability and may lead to decomposition with sensitive substrates. organic-chemistry.orgkiku.dk However, recent advancements have introduced milder and more efficient conditions.

Microwave-assisted synthesis has been shown to significantly reduce reaction times, although it does not fundamentally alter the reaction mechanism or provide a "microwave effect" beyond rapid heating. organic-chemistry.org More significant are the developments in catalyzed versions of the rearrangement.

For instance, an iron(II)/ammonium persulfate (APS) mediated rearrangement in aqueous acetonitrile (B52724) allows the reaction to proceed at much lower temperatures (45-85 °C) with excellent yields, and has been demonstrated to be scalable to the multi-gram level. organic-chemistry.orgucl.ac.ukacs.org This method is particularly effective for electron-rich substrates.

| Newman-Kwart Rearrangement Optimization | Thermal organic-chemistry.org | Fe(II)/APS Catalyzed acs.org |

| Substrate | O-aryl thiocarbamate | O-aryl thiocarbamate |

| Conditions | 200-300 °C, neat or high-boiling solvent | Mohr's salt (5 mol%), APS (1 equiv.), CH₃CN/H₂O, 45-85 °C |

| Reaction Time | Hours | 1-2 hours |

| Scalability | Challenging, potential for decomposition | Demonstrated on multi-gram scale ucl.ac.uk |

| Yield | Variable | Excellent for electron-rich substrates |

The final hydrolysis of the S-aryl thiocarbamate is typically a high-yielding step, accomplished by treatment with a base such as aqueous sodium hydroxide (B78521) or potassium hydroxide in methanol. organic-chemistry.orgthieme-connect.comrsc.org This step is generally robust and scalable.

By combining the optimized, high-yield chlorination of guaiacol with a modern, catalyzed Newman-Kwart rearrangement protocol, the synthesis of this compound can be achieved with high efficiency and is amenable to laboratory-scale production.

Reactivity, Transformation, and Mechanistic Investigations of 4 Chloro 2 Methoxythiophenol

Reactions Involving the Thiol Group (-SH)

The thiol group is the most reactive site on the molecule for many transformations due to the nucleophilicity and redox activity of the sulfur atom.

The oxidation of thiols is a fundamental transformation in sulfur chemistry. For 4-Chloro-2-methoxythiophenol, this can lead to several products depending on the oxidant and reaction conditions.

The most common oxidation pathway involves the coupling of two thiol molecules to form a disulfide. This transformation is a two-electron oxidation process and can be achieved with a variety of mild oxidizing agents. nih.gov This reaction is crucial in many biological systems, such as in the formation of disulfide bridges in proteins. biolmolchem.com Common laboratory reagents for this conversion include molecular oxygen (often catalyzed), hydrogen peroxide, and dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comrsc.org For instance, thiols can be effectively oxidized to disulfides by reacting with hydrogen peroxide in the presence of a catalytic amount of iodide ion.

Should stronger oxidizing conditions be employed, the sulfur atom can be further oxidized beyond the disulfide state. The ultimate oxidation product of a thiol is the corresponding sulfonic acid (R-SO3H), a strong organic acid. This process involves the formal addition of three oxygen atoms to the sulfur and requires potent oxidizing agents like nitric acid or potassium permanganate. Intermediate oxidation states such as sulfenic acids (R-SOH) and sulfinic acids (R-SO2H) can be formed, but are often transient and readily oxidized further. nih.gov

| Oxidant | Primary Product | Conditions |

|---|---|---|

| Molecular Oxygen (O₂) | Disulfide | Often requires a catalyst (e.g., metal ions) |

| Hydrogen Peroxide (H₂O₂) | Disulfide | Mild conditions, often catalyzed |

| Dimethyl Sulfoxide (DMSO) | Disulfide | Mild, often acid-catalyzed biolmolchem.com |

| Iodine (I₂) | Disulfide | Mild, quantitative conversion |

| Nitric Acid (HNO₃) / Potassium Permanganate (KMnO₄) | Sulfonic Acid | Strong oxidizing conditions |

The thiol group of this compound is nucleophilic and can be readily deprotonated by a base to form a thiolate anion (RS⁻). This highly nucleophilic species can participate in substitution reactions with alkyl halides or aryl halides to form thioethers (sulfides).

Alkylation: In this reaction, the thiolate attacks an alkyl halide (or other alkylating agent like a tosylate) in a classic SN2 reaction, displacing the leaving group and forming a new carbon-sulfur bond. A common procedure involves treating the thiophenol with a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (B52724), followed by the addition of the alkylating agent. nih.gov

Arylation: The formation of diaryl thioethers from thiophenols and aryl halides is a valuable transformation. While traditional methods often require harsh conditions, modern palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination-type reaction adapted for thiols) have made this process more accessible. researchgate.net Alternatively, visible-light photoredox catalysis has emerged as a powerful method for the arylation of thiols under mild, room-temperature conditions. tsinghua.edu.cn S-arylation can also occur via nucleophilic aromatic substitution if the aryl halide is sufficiently activated with electron-withdrawing groups. nih.gov

| Reaction Type | Electrophile | Typical Reagents & Conditions | Product |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., R-Br) | Base (K₂CO₃, NaOH), Solvent (Acetonitrile, DMF) | Alkyl Aryl Thioether |

| Arylation (Cross-Coupling) | Aryl Halide (e.g., Ar-I) | Pd Catalyst, Ligand, Base | Diaryl Thioether |

| Arylation (Photoredox) | Aryl Halide (e.g., Ar-Br) | Photocatalyst, Visible Light, Base | Diaryl Thioether |

The nucleophilic character of the thiol group extends to addition reactions, particularly conjugate additions to α,β-unsaturated carbonyl compounds (a process known as the Michael reaction or thiol-Michael addition). bham.ac.uk In this reaction, the thiol adds across the carbon-carbon double bond of an activated alkyne or alkene. bham.ac.uk The reaction is often catalyzed by a base, which generates the more nucleophilic thiolate anion. This transformation is highly efficient and is considered a "click" reaction due to its reliability and mild conditions. bham.ac.uk

Furthermore, thiols can add to carbonyl groups of aldehydes and ketones, though this process is typically reversible. youtube.comyoutube.com Under acidic conditions, this can lead to the formation of thioacetals, which are useful as protecting groups for carbonyls in organic synthesis.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring is governed by the electronic properties of the attached substituents.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity (the position of substitution) of the reaction are controlled by the existing substituents. libretexts.org

For this compound, we must consider the directing effects of all three groups:

Methoxy (B1213986) group (-OCH3): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director.

Thiol group (-SH): This group is also activating and an ortho, para-director.

Chloro group (-Cl): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack. libretexts.org

Considering these effects synergistically:

Position C6: Is para to the methoxy group and ortho to the thiol group. It is strongly activated.

Position C3: Is ortho to the methoxy group and ortho to the chlorine atom. It is also activated.

Position C5: Is ortho to the chlorine atom and meta to the methoxy and thiol groups. This position is the least activated.

Therefore, electrophilic substitution is most likely to occur at positions C3 and C6, with the precise ratio of products depending on the specific electrophile and reaction conditions.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (like a halide) on an aromatic ring by a strong nucleophile. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism is a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

A critical requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In this compound, the leaving group is the chlorine atom at C4. However, the other substituents (-OCH3 and -SH) are electron-donating groups. These groups increase the electron density of the ring, destabilizing the negative charge of the required anionic intermediate. Consequently, this compound is deactivated towards SNAr, and the reaction is not expected to proceed under standard conditions. Forcing conditions, such as high temperatures and pressures, or a different reaction mechanism (e.g., one involving a benzyne (B1209423) intermediate) would be necessary to achieve substitution of the chlorine atom by a nucleophile.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In the case of this compound, both the methoxy and the thiol (or thiolate) groups could potentially act as DMGs. The methoxy group is a well-established DMG, capable of coordinating with organolithium bases to direct deprotonation at an adjacent ortho position. The thiol group, particularly after deprotonation to the more strongly coordinating thiolate, could also direct metalation.

In this compound, the positions ortho to the methoxy group are C1 and C3. The C1 position is occupied by the thiol group, leaving the C3 position as a potential site for deprotonation. The thiol group has an ortho position at C1 and C6. Given the substitution pattern, the key competition would be for the deprotonation of the C-H bond at the C3 versus the C6 position. The relative directing ability of the methoxy and the deprotonated thiol (thiolate) would determine the regioselectivity of the lithiation. Generally, the methoxy group is considered a potent DMG. However, the acidity of the S-H proton means it would be deprotonated first by a strong base like n-butyllithium, forming a lithium thiolate. This in-situ generated thiolate would then compete with the methoxy group in directing the second deprotonation (ortho-lithiation).

Without experimental data for this compound, it is difficult to definitively predict the outcome. Competition experiments with related substituted anisoles and thiophenols would be necessary to establish the directing group hierarchy in this specific substitution pattern.

Table 1: Potential Directed Ortho-Metalation Sites in this compound

| Directing Group | Potential Ortho-Metalation Site(s) | Comments |

|---|---|---|

| 2-Methoxy | C3 | The C1 position is already substituted. |

Cross-Coupling Reactions and Functionalization

Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. The chloro-substituent on this compound provides a handle for such transformations.

Suzuki, Heck, Sonogashira, and Stille Couplings Involving Halogen

The chlorine atom at the C4 position of this compound could potentially participate in various palladium-catalyzed cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized and reactive catalyst systems (e.g., those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes).

Suzuki Coupling: A reaction with an organoboron reagent would be expected to replace the chlorine with an aryl, vinyl, or alkyl group.

Heck Reaction: Coupling with an alkene would introduce a vinyl group at the C4 position.

Sonogashira Coupling: Reaction with a terminal alkyne would yield an alkynyl-substituted derivative.

Stille Coupling: The use of an organotin reagent could also achieve substitution at the C4 position.

The success of these reactions would be highly dependent on the chosen catalyst, base, and reaction conditions to overcome the lower reactivity of the C-Cl bond. No specific examples for this compound are documented.

C-S Cross-Coupling for Derivatization

The thiol group of this compound is a nucleophile and can participate in C-S cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling with aryl halides or pseudohalides. This would lead to the formation of a diaryl sulfide (B99878). Alternatively, under different conditions, the thiol could undergo S-arylation via Ullmann-type couplings. These reactions would provide a route to a variety of derivatives functionalized at the sulfur atom.

Mechanistic Elucidation Studies

Detailed mechanistic studies on reactions involving this compound are not available. However, one can surmise the types of studies that would be informative.

Kinetic Isotope Effects (KIE) and Hammett Correlations

Kinetic Isotope Effects (KIE): In the context of DoM, a primary KIE would be expected if the C-H bond cleavage at the ortho position is the rate-determining step. This could be investigated by comparing the rate of lithiation of this compound with its deuterated analogue at the potential metalation sites (C3 and C6). For cross-coupling reactions, KIE studies could help to elucidate the rate-determining step of the catalytic cycle, such as oxidative addition.

Hammett Correlations: The electronic effects of the chloro and methoxy substituents on the reactivity of the thiol group, or on the reactivity of the C-Cl bond in cross-coupling, could be quantitatively assessed using Hammett plots. By comparing the reaction rates of a series of para- and meta-substituted 2-methoxythiophenols, a reaction constant (ρ) could be determined, providing insight into the charge development in the transition state of the rate-determining step. No such studies have been reported for this specific compound.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the context of the potential reactions of this compound:

DoM: The key intermediate would be the ortho-lithiated species. This could potentially be trapped by an electrophile (e.g., trimethylsilyl (B98337) chloride) and characterized to confirm the site of metalation. Spectroscopic techniques like NMR could also be used at low temperatures to observe the organolithium intermediate directly.

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions involve various organopalladium intermediates (e.g., Pd(0), oxidative addition complexes, transmetalation complexes). While often transient, these species can sometimes be detected and characterized by spectroscopic methods or inferred through carefully designed experiments.

Reaction Pathway Analysis and Transition State Characterization

The reaction mechanisms of this compound, particularly under high-temperature or pyrolytic conditions, are primarily understood through computational chemistry, which provides deep insights into the energetics and structural dynamics of its transformations. A key reaction pathway involves the abstraction of the hydrogen atom from its thiol (-SH) group, a critical initial step in the formation of various subsequent products, including environmentally significant compounds like polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs).

Detailed computational analyses, utilizing Density Functional Theory (DFT), have elucidated the mechanism for the reaction between chlorothiophenols (CTPs) and ground-state atomic oxygen (O(³P)). This process proceeds via a direct abstraction mechanism, as illustrated below:

R-SH + O(³P) → [R-S···H···O]‡ → R-S• + •OH

Here, the this compound molecule (R-SH) reacts with an oxygen radical, passing through a transition state (denoted by ‡) to form a 4-chloro-2-methoxythiophenoxy radical (R-S•) and a hydroxyl radical (•OH).

The transition state (TS) is the highest energy point along the reaction coordinate, and its structure is pivotal for understanding the reaction's feasibility and rate. For the hydrogen abstraction from chlorothiophenols, the TS is characterized by the simultaneous breaking of the S-H bond and the formation of the new O-H bond.

Quantum chemical calculations, performed at the MPWB1K/6-31+G(d,p) level of theory, have been used to optimize the geometries of these transition states. The analysis of these structures reveals key geometric parameters. Intrinsic reaction coordinate (IRC) calculations are employed to confirm that the identified transition state structure correctly connects the reactants (thiophenol and oxygen radical) to the products (thiophenoxy radical and hydroxyl radical) on the potential energy surface.

A defining characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The values of these imaginary frequencies are influenced by the substitution pattern on the aromatic ring. Specifically, chlorine substitutions at the ortho positions relative to the thiol group have been shown to affect the TS geometry and increase the magnitude of the imaginary frequencies.

| Parameter | Description | Value (Å) |

|---|---|---|

| r(S-H) | Breaking S-H bond length | ~1.40 |

| r(O-H) | Forming O-H bond length | ~1.25 |

| r(C-S) | Carbon-Sulfur bond length | ~1.76 |

Note: Values are representative for the class of chlorothiophenols as specific data for the 4-chloro-2-methoxy derivative is not detailed in the cited literature. Bond lengths can vary slightly based on the specific substitution pattern.

The energy profile of the reaction is crucial for determining its kinetics. The potential energy barrier (activation energy, ΔE‡) represents the energy required to reach the transition state. Theoretical studies show that thiophenoxyl-hydrogen abstraction from CTPs by an oxygen radical is a thermodynamically favorable, exothermic process.

Furthermore, the reactivity of CTPs is significantly higher than their chlorophenol (CP) analogues for this specific reaction. The potential barriers for hydrogen abstraction from CTPs are approximately 3.04–6.40 kcal/mol lower than those for the corresponding CPs. This indicates that the thiol group is more susceptible to hydrogen abstraction by O(³P) than the hydroxyl group under similar conditions.

The reactivity of CTPs has also been compared with different radical species. Computational studies established a clear order of reactivity for the thiophenoxyl-hydrogen abstraction potential:

CTP + O(³P) > CTP + H > CTP + OH

This comparison highlights that atomic oxygen is a more potent abstracting agent for the thiol hydrogen of chlorothiophenols than either atomic hydrogen or hydroxyl radicals. The rate constants for these reactions are typically calculated over a wide temperature range (e.g., 600–1200 K) using Canonical Variational Transition-state (CVT) theory, often including corrections for quantum tunneling effects, such as the small-curvature tunneling (SCT) method.

| Reaction | Relative Potential Barrier (ΔE‡) | Thermodynamic Character |

|---|---|---|

| CTP + O(³P) | Lower (than CPs) | Exothermic |

| CP + O(³P) | Higher (by 3.04–6.40 kcal/mol) | Exothermic |

| CTP + H | Intermediate Reactivity | Strongly Exothermic |

| CTP + OH | Lowest Reactivity | Exothermic |

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation

High-Resolution Mass Spectrometry is indispensable for determining the precise elemental formula of 4-Chloro-2-methoxythiophenol. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₇ClOS), the theoretical exact mass can be calculated with high precision. A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern. Chlorine exists as two primary isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). This results in two major peaks in the mass spectrum for the molecular ion, separated by approximately 2 Da. The peak corresponding to the molecule containing the ³⁵Cl isotope is designated as [M]⁺, and the peak for the ³⁷Cl-containing molecule is [M+2]⁺. The relative intensity ratio of these peaks is approximately 3:1, which serves as a clear indicator of the presence of a single chlorine atom in the molecule.

HRMS analysis provides the measured m/z values for these isotopic peaks, which can then be compared against the calculated theoretical values to confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

Table 1: Predicted HRMS Data for this compound (C₇H₇ClOS)

| Ion Formula | Isotope | Theoretical m/z |

|---|---|---|

| [C₇H₇³⁵ClOS]⁺ | ³⁵Cl | 174.0008 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While standard ¹H and ¹³C NMR provide essential information, advanced techniques are required for a complete structural and dynamic characterization of this compound.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically between protons on adjacent carbons. For this molecule, COSY would show correlations between the three aromatic protons, confirming their relative positions on the benzene (B151609) ring. For instance, the proton at C3 would show a correlation to the proton at C5, and the proton at C5 would correlate with the proton at C6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively assign the proton signals to their corresponding aromatic carbons (C3, C5, C6) and the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique provides key structural information. For example, the protons of the methoxy group (-OCH₃) would show a correlation to the C2 carbon to which the group is attached. The thiol proton (-SH) might show a correlation to C1. The aromatic protons would show correlations to neighboring carbons, helping to piece together the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would be expected to show a correlation between the methoxy protons and the aromatic proton at the C3 position, confirming the spatial proximity of these groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (from ¹H) | Expected NOESY Correlations (from ¹H) |

|---|---|---|---|---|

| 1 (-SH) | 3.5 - 4.5 (broad s) | ~125 | C1, C2, C6 | H-6 |

| 2 (-OCH₃) | --- | ~158 | --- | --- |

| 3 | 6.8 - 7.0 (d) | ~112 | C1, C2, C4, C5 | OCH₃ protons |

| 4 (-Cl) | --- | ~128 | --- | --- |

| 5 | 7.1 - 7.3 (dd) | ~129 | C1, C3, C4 | H-3, H-6 |

| 6 | 6.9 - 7.1 (d) | ~122 | C1, C2, C4, C5 | H-5, SH proton |

Note: Predicted chemical shifts are estimates based on substituent effects and data from analogous compounds. Actual values may vary based on solvent and experimental conditions.

Solid-State NMR for Bulk Material Analysis

Solid-State NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact the physical properties of the bulk material. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution ¹³C spectra of the solid compound, where differences in chemical shifts compared to the solution state can reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group.

Variable Temperature NMR for Conformational Dynamics

Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes. For this compound, VT-NMR could be used to study the rotational dynamics around the C-S and C-O bonds. At low temperatures, the rotation of the thiol (-SH) and methoxy (-OCH₃) groups might slow down sufficiently to observe distinct conformers or changes in the appearance of the aromatic proton signals due to restricted rotation. This provides valuable insight into the molecule's conformational flexibility and the energy barriers associated with these rotational processes.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound.

Assignment of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would exhibit several characteristic bands corresponding to specific functional groups and molecular vibrations.

S-H Stretch: A weak to medium intensity band for the thiol S-H stretch is expected in the FT-IR spectrum, typically appearing in the range of 2550-2600 cm⁻¹. mdpi.com Its position can be sensitive to hydrogen bonding.

Aromatic C-H Stretch: These vibrations typically appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methoxy group (-OCH₃) are expected in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretching: Strong bands associated with the stretching of the carbon-carbon bonds in the benzene ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: The asymmetric and symmetric C-O-C stretching of the anisole-like methoxy group will produce strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

C-Cl Stretch: A medium to strong intensity band corresponding to the C-Cl stretch is expected in the fingerprint region, generally between 700-800 cm⁻¹.

C-S Stretch: The C-S stretching vibration is typically weaker and appears in the 600-750 cm⁻¹ range.

Table 3: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| S-H Stretch | 2550 - 2600 | Weak to Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Strong |

| C-Cl Stretch | 700 - 800 | Medium to Strong |

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is primarily determined by the relative orientations of the methoxy (-OCH3) and thiol (-SH) functional groups with respect to the benzene ring and each other. The rotation around the C-S and C-O bonds gives rise to different conformers. Intramolecular hydrogen bonding between the thiol hydrogen and the methoxy oxygen is a significant factor in stabilizing specific conformations, particularly a planar-cis form, as has been observed in related ortho-substituted thiophenols like 2-methoxythiophenol. aip.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying and characterizing these different conformers in the gas, liquid, or solid state. arxiv.orgmdpi.com Each conformer possesses a unique set of vibrational frequencies, and specific spectral bands, or "vibrational signatures," can be assigned to distinct geometrical arrangements.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the geometries and vibrational frequencies of stable conformers. nih.govresearchgate.netnih.gov By comparing these calculated spectra with experimental FT-IR and Raman data, researchers can assign observed bands to specific vibrational modes of a particular conformer.

For this compound, key vibrational modes sensitive to conformational changes include:

S-H Stretching (ν S-H): Typically observed in the 2500-2600 cm⁻¹ region. The exact frequency can shift depending on the involvement of the thiol hydrogen in an intramolecular hydrogen bond. A hydrogen-bonded S-H group generally exhibits a lower frequency (red-shift) and a broader band compared to a free S-H group.

C-S Stretching (ν C-S): This mode, usually found in the 600-800 cm⁻¹ range, is sensitive to the dihedral angle of the C-C-S-H chain.

Out-of-Plane Modes: Low-frequency modes, often below 500 cm⁻¹, corresponding to the out-of-plane tilting of the functional groups or distortions of the benzene ring, are particularly indicative of conformational geometry. Studies on 2-methoxythiophenol have shown that such low-frequency bands are Franck-Condon active, suggesting a change from a planar to a pseudo-planar geometry upon electronic excitation. aip.org

The table below presents theoretically predicted vibrational frequencies for a stable conformer of a related molecule, 4-chloro-3-methylphenol, which can serve as a reference for expected vibrational signatures.

| Vibrational Mode | Description | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| ν(S-H) | Thiol S-H stretch | ~2570 | Raman, IR |

| ν(C-H)arom | Aromatic C-H stretch | 3050-3150 | Raman, IR |

| ν(C=C)arom | Aromatic ring C=C stretch | 1400-1600 | Raman, IR |

| ν(C-O) | Methoxy C-O-C stretch | 1200-1270 (asymmetric), 1000-1050 (symmetric) | IR |

| ν(C-S) | Aryl C-S stretch | 650-750 | Raman |

| ν(C-Cl) | Aryl C-Cl stretch | 600-800 | Raman, IR |

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure and photophysical behavior of molecules. Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states, while fluorescence spectroscopy tracks the emission of light as electrons relax from the lowest excited singlet state back to the ground state.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic ring. The energies of the molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and thus the wavelengths of absorption are modulated by the three substituents: the chloro (-Cl), methoxy (-OCH3), and thiol (-SH) groups.

Methoxy Group (-OCH3): As a strong electron-donating group (auxochrome), it tends to increase the energy of the HOMO and causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Thiol Group (-SH): The sulfur atom's lone pairs can also participate in the π-system, acting as a weak electron donor and contributing to a red shift.

The combination of these substituents leads to distinct absorption bands. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting and interpreting these electronic transitions. scielo.org.zaphyschemres.org For a molecule like this compound, the primary absorption band in the near-UV region would correspond to the HOMO → LUMO transition. Other transitions, such as HOMO-1 → LUMO or HOMO → LUMO+1, may appear as shoulders or separate bands at shorter wavelengths.

| Transition | Primary Orbital Contribution | Predicted λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| S0 → S1 | HOMO → LUMO | ~280-310 | ~0.1-0.3 | π → π |

| S0 → S2 | HOMO-1 → LUMO / HOMO → LUMO+1 | ~240-260 | ~0.2-0.5 | π → π |

Following absorption of a photon and excitation to a higher electronic state (e.g., S₁), the molecule can relax through various pathways. Fluorescence is the radiative decay from the S₁ state back to the ground state (S₀). The photophysical properties, such as fluorescence quantum yield (the efficiency of fluorescence) and Stokes shift (the energy difference between the absorption and emission maxima), are highly dependent on the molecular structure and its environment.

For this compound, the presence of the sulfur and chlorine atoms may influence its emissive properties. Heavy atoms like sulfur and chlorine can enhance intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This process competes with fluorescence and can potentially reduce the fluorescence quantum yield.

However, the rigidifying effect of potential intramolecular hydrogen bonding between the -SH and -OCH3 groups could decrease non-radiative decay from vibrational relaxation, thereby favoring fluorescence. The specific photophysical properties would be a balance of these competing effects. Derivatives of this compound could be designed to tune these properties; for instance, replacing the thiol with a different functional group could alter the rates of radiative and non-radiative decay pathways, thereby modifying the fluorescence characteristics.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals the supramolecular structure, which is how individual molecules pack together and interact within the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, the crystallographic data for the closely related compound 4-chlorothiophenol (B41493) provides an excellent example of the type of structural information obtained. doaj.org Analysis of this structure reveals key details about how such molecules organize in the solid state.

In the solid state, the supramolecular assembly of this compound would be governed by a combination of non-covalent interactions:

Hydrogen Bonding: The thiol group is a hydrogen bond donor. It can form S-H···S hydrogen bonds with neighboring molecules, creating chains or dimeric motifs. It could also potentially form S-H···O bonds if the packing allows for interaction with the methoxy group of an adjacent molecule.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

The table below details the published crystallographic data for 4-chlorothiophenol. doaj.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.7461(2) |

| b (Å) | 9.7601(4) |

| c (Å) | 5.7466(3) |

| β (°) | 95.869(2) |

| Volume (ų) | 320.59(2) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 200 |

Theoretical and Computational Chemistry Studies of 4 Chloro 2 Methoxythiophenol

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These computational approaches allow for the detailed investigation of molecular geometries, conformational landscapes, and electronic structures.

Optimization of Molecular Geometries and Conformational Analysis

The initial step in the computational study of 4-Chloro-2-methoxythiophenol involves the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For a molecule with multiple rotatable bonds, such as the C-S bond of the thiophenol group and the C-O bond of the methoxy (B1213986) group, a conformational analysis is crucial.

It is anticipated that the benzene (B151609) ring of this compound will exhibit a largely planar geometry. The primary conformational flexibility arises from the orientation of the methoxy (-OCH₃) and thiol (-SH) groups relative to the benzene ring. The rotation around the C-O and C-S bonds leads to different conformers. The relative energies of these conformers are influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydrogen of the thiol group and the oxygen of the methoxy group.

Based on studies of similar molecules like 2-methoxythiophenol, it is expected that the global minimum energy conformation will be one that minimizes steric repulsion between the substituents while potentially maximizing favorable intramolecular interactions. The planarity of the methoxy group with respect to the aromatic ring is also a key factor, as conjugation effects can influence stability.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-S Bond Length | ~1.78 Å |

| S-H Bond Length | ~1.34 Å |

| C-O Bond Length | ~1.36 Å |

| O-CH₃ Bond Length | ~1.43 Å |

| C-C-Cl Bond Angle | ~119° |

| C-C-S Bond Angle | ~122° |

| C-S-H Bond Angle | ~96° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations. This analysis provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the thiol group and the aromatic ring, reflecting the electron-donating nature of these moieties. The LUMO, conversely, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the charge distribution on each atom. This would likely show a negative charge on the chlorine and oxygen atoms due to their high electronegativity, and a partial positive charge on the hydrogen of the thiol group.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The shapes and energies of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

In the case of this compound, the localization of the HOMO on the sulfur atom suggests that this site would be susceptible to electrophilic attack. The distribution of the LUMO over the aromatic ring, particularly influenced by the chloro and methoxy substituents, will determine the preferred sites for nucleophilic attack. The electron-withdrawing nature of the chlorine atom would make the carbon atom to which it is attached a potential site for nucleophilic substitution, although such reactions on aromatic rings are generally not facile. The methoxy group, being an ortho, para-director, will influence the regioselectivity of electrophilic aromatic substitution reactions.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the thiol proton, and the methoxy protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the chloro, methoxy, and thiol substituents. The thiol proton is expected to be a singlet with a chemical shift that can vary depending on solvent and concentration due to hydrogen bonding. The methoxy protons will appear as a sharp singlet.

Similarly, the ¹³C NMR spectrum can be predicted, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic environment within the ring.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.3 | 110 - 158 |

| SH | 3.5 - 4.5 | - |

Simulated Vibrational Spectra (IR, Raman) and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict the vibrational frequencies and intensities of these modes.

The simulated IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the functional groups present. Key vibrational modes would include the S-H stretch, C-S stretch, O-H stretch (if any intramolecular hydrogen bonding occurs), C-O stretch, C-H stretches of the aromatic ring and methoxy group, and C-Cl stretch. The calculated frequencies, when scaled by an appropriate factor, can show excellent agreement with experimental spectra. A Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each calculated vibrational mode.

Table 4: Predicted ajor Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| S-H Stretch | ~2550 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methoxy C-H Stretch | 2850 - 2950 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-O Stretch | 1250 - 1300 |

| C-Cl Stretch | 600 - 800 |

UV-Vis Absorption and Emission Spectra Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption and emission spectra is a common application of quantum chemistry, providing insights into the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules, which correspond to the absorption of UV-Vis light. rajpub.com

The process typically involves first optimizing the ground-state geometry of the molecule using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.com Subsequently, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the electronic transitions. rajpub.com The oscillator strength indicates the probability of a given transition occurring. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as solvent polarity can significantly influence spectral properties. mdpi.comresearchgate.net

Table 1: Representative Predicted UV-Vis Absorption Data using TD-DFT (Note: This table is illustrative, based on typical TD-DFT outputs for similar aromatic compounds, as specific data for this compound was not found in the cited literature.)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 4.15 | 298 | 0.185 | HOMO → LUMO |

| S0 → S2 | 4.62 | 268 | 0.250 | HOMO-1 → LUMO |

| S0 → S3 | 5.25 | 236 | 0.095 | HOMO → LUMO+1 |

Table data is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the energetic landscape that connects reactants to products. For substituted thiophenols, a crucial reaction is the abstraction of the sulfhydryl hydrogen by atmospheric radicals like the oxygen radical in its triplet state (O(³P)), which is an initial step in the formation of pollutants under combustion conditions. scielo.org.za

Density Functional Theory (DFT) methods are employed to locate and characterize the stationary points on the potential energy surface, including reactants, products, and, most importantly, transition states. scielo.org.za The transition state represents the energy maximum along the minimum energy path and is characterized by a single imaginary frequency in its vibrational spectrum. scielo.org.za

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. For a chemical reaction, a simplified 2D representation often plots the energy against a reaction coordinate, which represents the progress of the reaction from reactants to products. youtube.com

Mapping the PES for a reaction like the hydrogen abstraction from this compound by an O(³P) radical involves calculating the energy at various points along the reaction path. rsc.org This allows for the identification of the reactants, an intermediate complex (if any), the transition state (a saddle point on the PES), and the products. youtube.com The difference in energy between the transition state and the reactants defines the activation energy or potential barrier (ΔE‡), a key determinant of the reaction rate. scielo.org.za Studies on a complete series of chlorothiophenols (CTPs) have shown that these reactions are typically strongly exothermic. scielo.org.za

Reaction Rate Constant Calculations

Once the critical points on the PES are characterized, this information can be used to calculate theoretical reaction rate constants. A common high-level method is the Canonical Variational Transition-state (CVT) theory, often combined with a correction for quantum tunneling effects, such as the small-curvature tunneling (SCT) method. scielo.org.za

This approach involves calculating the energies and vibrational frequencies of the reactant and the transition state. scielo.org.za The rate constant (k) is then calculated over a range of temperatures, and the results are often fitted to the Arrhenius equation to determine the activation energy and pre-exponential factor. For the general class of chlorothiophenols reacting with O(³P), calculations show that the position of the chlorine substituent significantly affects the potential barriers and reaction rates. scielo.org.za

Table 2: Calculated Thermochemical and Kinetic Data for Thiophenoxyl-Hydrogen Abstraction from a Representative Chlorothiophenol (CTP) by O(³P) (Note: Data adapted from a study on various CTP congeners and serves as an example for the class of compounds to which this compound belongs. scielo.org.za)

| CTP Isomer | Potential Barrier (ΔE‡, kcal/mol) | Reaction Heat (ΔH at 0 K, kcal/mol) | Imaginary Frequency (cm⁻¹) | Rate Constant k at 1000 K (cm³/molecule·s) |

| 2-Chlorothiophenol | 4.96 | -13.71 | 1251i | 1.85 x 10⁻¹² |

| 4-Chlorothiophenol (B41493) | 3.99 | -13.81 | 913i | 3.55 x 10⁻¹² |

| 2,6-Dichlorothiophenol | 6.01 | -13.62 | 1292i | 8.81 x 10⁻¹³ |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the time evolution of the system's conformation and properties. mdpi.com This technique is invaluable for understanding the dynamic behavior of molecules like this compound in various environments. mdpi.com

Conformational Flexibility and Dynamic Behavior

Even relatively small molecules can exhibit significant conformational flexibility due to the rotation around single bonds. MD simulations can explore the conformational landscape of a molecule by simulating its motion over a period, typically from nanoseconds to microseconds. mdpi.com

Table 3: Illustrative Conformational Analysis from a Hypothetical MD Simulation (Note: This table is illustrative of the type of data generated from an MD analysis of molecular flexibility.)

| Dihedral Angle | Description | Predominant Angle(s) (degrees) | Flexibility |

| C1-C2-O-CH3 | Methoxy group rotation | ~0° and ~180° | High (frequent transitions) |

| C2-C1-S-H | Thiol group rotation | ~90° and ~270° | Moderate |

Table data is hypothetical and for illustrative purposes.

Solvation Effects and Intermolecular Interactions

The behavior and properties of a molecule can be profoundly influenced by its surrounding solvent. researchgate.net MD simulations are particularly well-suited for studying these solvation effects at a molecular level. Simulations can be performed with the solute (this compound) explicitly solvated by a chosen number of solvent molecules (e.g., water, methanol). mdpi.com

Key analyses of the simulation trajectory include the calculation of Radial Distribution Functions (RDFs), which describe how the density of solvent atoms varies as a function of distance from a solute atom. mdpi.com The RDF can reveal the structure of the solvation shells and the nature of intermolecular interactions, such as hydrogen bonding between the thiol group or methoxy oxygen and protic solvent molecules. mdpi.com The number of solvent molecules in the first solvation shell, known as the coordination number, can be determined by integrating the first peak of the RDF. mdpi.com

Table 4: Illustrative Solvation Shell Properties from a Hypothetical MD Simulation in Water (Note: This table illustrates typical data derived from MD simulations to characterize solvation.)

| Solute Atom | Solvent Atom | RDF First Peak Position (Å) | Coordination Number |

| Thiol Hydrogen (H) | Water Oxygen (O) | 1.85 | 1.2 |

| Methoxy Oxygen (O) | Water Hydrogen (H) | 1.95 | 2.1 |

Table data is hypothetical and for illustrative purposes.

Drug Design and Ligand Binding (Theoretical Aspects, excluding clinical data)

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific theoretical and computational studies focused on this compound in the context of drug design and ligand binding. As of the current date, there are no publicly available research articles, molecular modeling studies, or detailed computational analyses that would provide specific data on the binding affinity, interaction modes, or potential protein targets for this particular compound.

The absence of such studies means that there are no established binding energy values, computationally derived inhibition constants (Kᵢ), or pharmacophore models specifically developed for this compound. Molecular docking and molecular dynamics simulation data, which are crucial for understanding the theoretical aspects of ligand-protein interactions, are not available for this compound.

While computational methods are widely used to predict the potential of small molecules as drug candidates, such analyses have not been published for this compound. Therefore, it is not possible to present detailed research findings or construct data tables on its theoretical drug design and ligand binding properties. Further research and dedicated computational studies would be necessary to explore the potential of this compound in this area.

Functionalization and Derivatization Studies of 4 Chloro 2 Methoxythiophenol

Synthesis of Thioether and Sulfoxide (B87167)/Sulfone Derivatives

The nucleophilic nature of the thiol group in 4-chloro-2-methoxythiophenol provides a straightforward pathway for the synthesis of various thioether derivatives. These thioethers can be subsequently oxidized to the corresponding sulfoxides and sulfones, which are functional groups of significant interest in medicinal chemistry due to their diverse biological activities.

Thioethers, also known as sulfides, are commonly synthesized from thiols through nucleophilic substitution reactions with alkyl halides or via Michael addition to α,β-unsaturated carbonyl compounds. The high nucleophilicity of the thiophenolate anion, readily generated by treating this compound with a base, facilitates its reaction with a wide range of electrophiles.

The oxidation of the resulting thioethers offers a route to sulfoxides and sulfones. The selective oxidation to the sulfoxide level can be achieved using mild oxidizing agents, while stronger conditions lead to the formation of the sulfone. These oxidation states significantly influence the polarity, solubility, and biological activity of the molecules.

| Reactant/Reagent | Product | Reaction Type |

| Alkyl Halide (e.g., CH₃I) | 4-Chloro-2-methoxyphenyl methyl sulfide (B99878) | Nucleophilic Substitution |

| α,β-Unsaturated Carbonyl | 3-((4-Chloro-2-methoxyphenyl)thio)propanoic acid | Michael Addition |

| 4-Chloro-2-methoxyphenyl methyl sulfide | 4-Chloro-2-methoxyphenyl methyl sulfoxide | Oxidation |

| 4-Chloro-2-methoxyphenyl methyl sulfide | 4-Chloro-2-methoxyphenyl methyl sulfone | Oxidation |

Modification of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring of this compound presents another handle for chemical modification, primarily through demethylation to reveal a phenolic hydroxyl group. This transformation is significant as it introduces a new reactive site and can profoundly alter the compound's properties, including its acidity, hydrogen bonding capabilities, and biological interactions.

While direct chemical demethylation of aryl methyl ethers can be challenging, biocatalytic methods have emerged as a powerful alternative. For instance, studies on the demethylation of guaiacol (B22219) derivatives, which share the 2-methoxyphenol motif, have demonstrated the efficacy of cobalamin-dependent methyltransferases. These enzymatic systems can achieve demethylation under mild, anaerobic conditions, offering high selectivity and yields. A similar biocatalytic approach could potentially be applied to this compound derivatives.

Once the phenolic hydroxyl group is unmasked, it can be further functionalized through various etherification reactions, allowing for the introduction of a wide range of substituents.

| Starting Material | Transformation | Reagents/Conditions | Product |

| This compound derivative | Demethylation | Biocatalytic (e.g., cobalamin-dependent methyltransferase) | 4-Chloro-2-hydroxythiophenol derivative |

| 4-Chloro-2-hydroxythiophenol derivative | Etherification | Alkyl halide, Base | 4-Chloro-2-(alkoxy)thiophenol derivative |

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the chloro, methoxy, and thiol (or thioether) groups.

In electrophilic aromatic substitution, the methoxy and thiol/thioether groups are ortho-, para-directing and activating, while the chloro group is ortho-, para-directing but deactivating. The interplay of these directing effects will determine the position of substitution by incoming electrophiles such as nitronium ions (from nitration) or acylium ions (from Friedel-Crafts acylation).

Nucleophilic aromatic substitution is also a possibility, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. The existing chloro substituent can act as a leaving group in such reactions, allowing for its replacement by various nucleophiles.

| Reaction Type | Reagent | Potential Product(s) |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Isomeric nitro-substituted derivatives |

| Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acyl chloride/AlCl₃ | Isomeric acyl-substituted derivatives |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaOCH₃) | Methoxy-substituted derivative (replacement of Cl) |

Polymerization and Oligomerization via the Thiol Group

The thiol group of this compound serves as a versatile functional handle for the synthesis of polymers and oligomers. Two primary strategies for polymerization involving the thiol group are thiol-ene reactions and oxidative polymerization.

Thiol-ene polymerization is a "click" chemistry reaction that proceeds via the radical-mediated or base/nucleophile-initiated addition of a thiol to a carbon-carbon double bond (an "ene"). wikipedia.org This reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. By reacting this compound with multifunctional "ene" monomers, cross-linked polymer networks can be formed. wikipedia.org

Oxidative polymerization of thiophenols leads to the formation of polydisulfides. This process typically involves the oxidation of the thiol to form a disulfide bond, which can then propagate to form a polymer chain. This method can be used to synthesize linear or cross-linked polymers depending on the reaction conditions and the structure of the monomer.

| Polymerization Method | Co-monomer/Initiator | Polymer Structure |

| Thiol-ene Polymerization | Multifunctional ene (e.g., diallyl phthalate), Radical initiator | Cross-linked poly(thioether) |

| Oxidative Polymerization | Oxidizing agent (e.g., O₂, metal catalyst) | Polydisulfide |

Formation of Macrocyclic and Supramolecular Assemblies

The principles of macrocyclization and supramolecular chemistry can be applied to this compound and its derivatives to construct complex, well-organized molecular architectures.

Macrocycles can be synthesized by reacting a derivative of this compound containing a second reactive group with a suitable linking molecule. For instance, a derivative bearing a terminal alkene could undergo a ring-closing metathesis reaction to form a macrocycle. Alternatively, intramolecular nucleophilic substitution reactions can be employed. The resulting macrocyclic thioethers can exhibit unique host-guest properties and have applications in areas such as sensing and catalysis.

The thiol group can also participate in the formation of supramolecular assemblies through non-covalent interactions, such as hydrogen bonding and metal coordination. The ability of thiols to act as both hydrogen bond donors and acceptors, as well as their affinity for soft metals, allows for the construction of ordered structures in the solid state and in solution. These assemblies can have interesting properties arising from the collective behavior of the organized molecules.

| Assembly Type | Key Interaction | Potential Application |

| Macrocycle | Covalent bond formation (e.g., ring-closing metathesis, nucleophilic substitution) | Host-guest chemistry, molecular recognition |

| Supramolecular Assembly | Hydrogen bonding, Metal coordination | Crystal engineering, functional materials |

Synthesis of Analogs for Structure-Reactivity Relationship (SAR) Studies

The synthesis of analogs of this compound is a crucial step in understanding the structure-activity relationships (SAR) of biologically active molecules containing this scaffold. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for the desired therapeutic effect.

| Analog Type | Modification | Purpose of SAR Study |

| Thioether Analogs | Varying the R group in S-R | Investigate the effect of steric and electronic properties of the substituent on activity. |

| Aromatic Ring Analogs | Replacing Cl or OCH₃ with other groups | Determine the importance of the chloro and methoxy groups for activity. |

| Oxidized Analogs | Conversion to sulfoxide or sulfone | Evaluate the impact of the oxidation state of sulfur on biological activity. |

Applications in Catalysis and Ligand Design

4-Chloro-2-methoxythiophenol as a Ligand in Transition Metal Catalysis

No research articles or patents were identified that describe the design, synthesis, or application of this compound as a ligand for transition metal-catalyzed reactions. Consequently, information regarding the design principles for thiol-based ligands derived from this specific compound, or its application in C-C, C-N, C-S, and C-O cross-coupling reactions, is not available in the current scientific literature. Furthermore, there is no information on the use of its chiral derivatives in asymmetric catalysis.

Role in Redox Catalysis and Electron Transfer Processes

There is no available research on the role of this compound in redox catalysis or electron transfer processes.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Backbones

The presence of a reactive thiol group on 4-Chloro-2-methoxythiophenol makes it a candidate for incorporation into polymer chains, offering a method to introduce specific functionalities.

Polymerization via Thiol-ene "Click" Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile reaction for polymer synthesis and modification, proceeding via a radical-mediated addition of a thiol to a carbon-carbon double bond. This reaction is characterized by high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

While specific examples involving this compound are not prevalent in the literature, its thiol group could, in principle, react with various "ene"-containing monomers or polymers. The general mechanism involves initiation by UV light or a thermal initiator to generate a thiyl radical, which then propagates by adding across a double bond.

Table 1: Potential Monomers for Thiol-ene Polymerization with this compound

| Monomer Type | Example | Potential Polymer Property |

| Dienes | 1,4-Butadiene | Elastomeric properties |